molecular formula C13H11FOS B6373748 2-Fluoro-4-(3-methylthiophenyl)phenol CAS No. 1262002-20-9

2-Fluoro-4-(3-methylthiophenyl)phenol

Cat. No.: B6373748
CAS No.: 1262002-20-9
M. Wt: 234.29 g/mol
InChI Key: VUTYFYVXVSBBTK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methylthiophenyl)phenol is an organic compound that features a fluorine atom and a methylthiophenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methylthiophenyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols

Scientific Research Applications

2-Fluoro-4-(3-methylthiophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylthiophenyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and the methylthiophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 2-Fluoro-4-(4-methylthiophenyl)phenol
  • 2-Fluoro-4-(2-methylthiophenyl)phenol

Uniqueness

2-Fluoro-4-(3-methylthiophenyl)phenol is unique due to the specific positioning of the fluorine atom and the methylthiophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-4-(3-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTYFYVXVSBBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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